molecular formula C16H14N2O3S B11595682 N-(4-Methoxy-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide

N-(4-Methoxy-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide

Cat. No.: B11595682
M. Wt: 314.4 g/mol
InChI Key: WUTXFUBDYKCQKZ-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE typically involves the condensation of 4-methoxyaniline with 2-mercaptobenzothiazole followed by acetylation. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    2-Mercaptobenzothiazole: Commonly used in the rubber industry and as a corrosion inhibitor.

    4-Methoxyaniline: An intermediate in the synthesis of various pharmaceuticals and dyes.

Uniqueness

N-(4-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is unique due to its specific structure, which combines the properties of benzothiazole and methoxyaniline derivatives

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C16H14N2O3S/c1-21-12-8-6-11(7-9-12)17-15(19)10-18-13-4-2-3-5-14(13)22-16(18)20/h2-9H,10H2,1H3,(H,17,19)

InChI Key

WUTXFUBDYKCQKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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